Lipophilicity Differentiation: 3-(Isopentyloxy)azetidine vs. Unsubstituted Azetidine
The presence of the isopentyloxy substituent fundamentally alters the lipophilicity profile of the azetidine scaffold compared to unsubstituted azetidine. Computed properties for 3-(isopentyloxy)azetidine include an XLogP3 value of 1.2 and a topological polar surface area (TPSA) of 21.3 Ų [1]. In contrast, unsubstituted azetidine exhibits a significantly lower computed XLogP3 of approximately -0.4 and a reduced TPSA of approximately 12.0 Ų (based on PubChem data for the parent heterocycle) [2]. This lipophilicity enhancement of approximately 1.6 log units increases the compound's suitability for passive membrane permeation in cellular assays, while the increased TPSA provides additional hydrogen bonding capacity through the ether oxygen.
| Evidence Dimension | Lipophilicity (computed XLogP3) and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 1.2; TPSA = 21.3 Ų |
| Comparator Or Baseline | Unsubstituted azetidine: XLogP3 ≈ -0.4; TPSA ≈ 12.0 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.6; ΔTPSA ≈ +9.3 Ų |
| Conditions | Computational prediction using XLogP3 algorithm; topological polar surface area calculation |
Why This Matters
This lipophilicity difference dictates compound behavior in membrane permeability assays and influences partitioning in biphasic reaction systems during synthesis.
- [1] Kuujia.com. (2023). Cas no 1220038-73-2 (3-(3-methylbutoxy)azetidine). View Source
- [2] PubChem. (2025). Azetidine (Compound Summary). National Center for Biotechnology Information. View Source
